molecular formula C17H17N5O2S B2962705 5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 1208946-96-6

5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2962705
CAS No.: 1208946-96-6
M. Wt: 355.42
InChI Key: QSNDQWOWOICNAH-UHFFFAOYSA-N
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Description

5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound featuring a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzothiadiazole moiety is often synthesized via cyclization reactions involving thiourea and ortho-diamines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its combination of oxadiazole, piperidine, and benzothiadiazole rings, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(12-3-4-13-14(9-12)21-25-20-13)22-7-5-11(6-8-22)16-19-18-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNDQWOWOICNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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